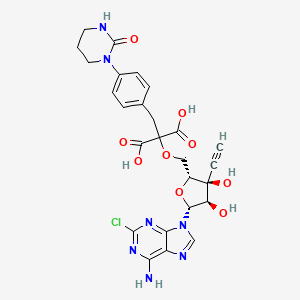

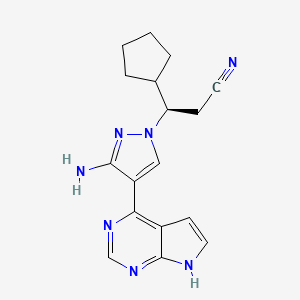

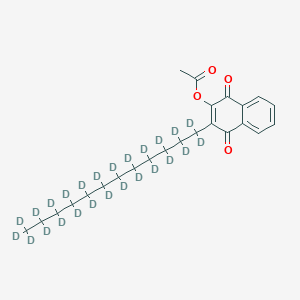

![molecular formula C22H25ClF2N6O3 B10856158 [(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)

[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TDI-11861 is a chemical compound known for its potent and selective inhibition of soluble adenylyl cyclase (sAC). This enzyme plays a crucial role in various physiological processes, including sperm motility. In animal studies, TDI-11861 has been shown to reversibly inhibit sperm motility, producing temporary infertility without hormonal side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TDI-11861 involves multiple steps, starting with the preparation of ethyl 4-benzyl-1H-pyrazole-3-carboxylate. This compound is then subjected to a series of reactions, including the addition of dibromo(difluoro)methane in the presence of sodium hydride in dimethylformamide (DMF). The reaction mixture is stirred at low temperatures under nitrogen atmosphere .

Industrial Production Methods: Industrial production of TDI-11861 would likely follow similar synthetic routes but on a larger scale, utilizing high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for consistent production.

Chemical Reactions Analysis

Types of Reactions: TDI-11861 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the difluoromethyl and chloropyrimidinyl groups. These groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride and dibromo(difluoro)methane in DMF.

Oxidation and Reduction:

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions would yield products where the nucleophile has replaced a leaving group on the TDI-11861 molecule.

Scientific Research Applications

TDI-11861 has several scientific research applications:

Chemistry: Used as a model compound to study the inhibition of soluble adenylyl cyclase.

Industry: Potential applications in the development of new contraceptive technologies and possibly in other areas where inhibition of soluble adenylyl cyclase is beneficial.

Mechanism of Action

TDI-11861 exerts its effects by binding to and inhibiting soluble adenylyl cyclase (sAC). This enzyme is responsible for the production of cyclic adenosine monophosphate (cAMP) in response to bicarbonate ions. By inhibiting sAC, TDI-11861 prevents the activation of sperm motility, thereby inducing temporary infertility .

Comparison with Similar Compounds

- CDD-2807

- JQ1

- YCT529

Comparison: TDI-11861 is unique in its high potency and selectivity for soluble adenylyl cyclase. Unlike other compounds, it offers a reversible and non-hormonal approach to male contraception, making it a promising candidate for further development .

Properties

Molecular Formula |

C22H25ClF2N6O3 |

|---|---|

Molecular Weight |

494.9 g/mol |

IUPAC Name |

[(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol |

InChI |

InChI=1S/C22H25ClF2N6O3/c23-19-10-17(27-22(26)28-19)20-15(11-31(29-20)21(24)25)9-14-3-1-2-4-18(14)34-8-6-30-5-7-33-13-16(30)12-32/h1-4,10-11,16,21,32H,5-9,12-13H2,(H2,26,27,28)/t16-/m1/s1 |

InChI Key |

XVGSKZXXLKUEIO-MRXNPFEDSA-N |

Isomeric SMILES |

C1COC[C@H](N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |

Canonical SMILES |

C1COCC(N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

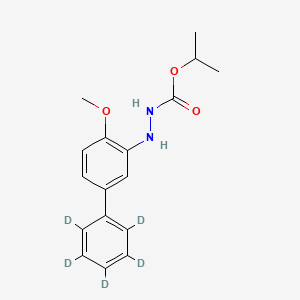

![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)

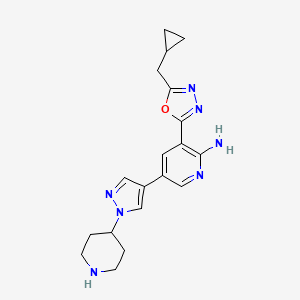

![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)

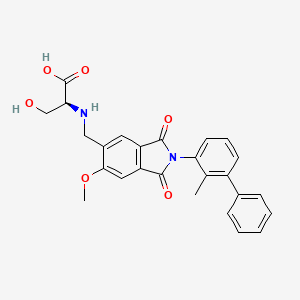

![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)

![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B10856115.png)